2-Acetylbenzohydrazide
Description
2-Acetylbenzohydrazide is a hydrazide derivative characterized by a benzoyl group linked to an acetylated hydrazine moiety. Its structure enables diverse chemical modifications, making it valuable for generating derivatives with tailored pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory effects .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-acetylbenzohydrazide |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)7-4-2-3-5-8(7)9(13)11-10/h2-5H,10H2,1H3,(H,11,13) |
InChI Key |
LQPKXNWBLVBVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetylbenzohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of benzohydrazide with acetic anhydride. The reaction typically occurs under reflux conditions, where benzohydrazide is dissolved in a suitable solvent, such as ethanol or methanol, and acetic anhydride is added slowly. The mixture is then heated to reflux for several hours, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydrazine derivatives.
Substitution: The acetyl group or other substituents on the benzene ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Acetylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown that this compound derivatives have potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Structural Diversity :
- Heterocyclic Cores : While this compound features a benzoyl group, derivatives like 2-benzothiazolyl acetohydrazide (benzothiazole) and ethyl-2-benzoxazolyl acetohydrazide (benzoxazole) incorporate nitrogen- and sulfur-containing heterocycles, enhancing their electronic properties and binding affinity to biological targets .
- Substituent Effects : Halogenated aryl groups (e.g., 2,3-dichlorophenyl in ) improve lipophilicity and antimicrobial potency, whereas sulfanyl or thioether linkages () may enhance redox activity or metal chelation .
Synthesis Methodologies: Hydrazinolysis: A common route for acetohydrazides involves reacting ethyl esters (e.g., ethyl-2-benzothiazolyl acetate) with hydrazine hydrate under mild conditions (room temperature, ethanol solvent) . Condensation Reactions: Derivatives with arylidene groups (e.g., ) are synthesized via Schiff base formation between hydrazides and aldehydes, enabling structural diversification .
Biological Activities: Antimicrobial Action: Ethyl-2-benzoxazolyl acetohydrazide derivatives () exhibit notable activity against Staphylococcus aureus and Bacillus subtilis, attributed to their tetrazole-benzoxazole hybrid structure .
Critical Analysis of Research Findings
- Benzothiazole vs. Benzoxazole Derivatives : Benzothiazole-based hydrazides () generally show broader bioactivity than benzoxazole analogs, possibly due to the sulfur atom’s electronegativity enhancing interaction with biological targets .
- Impact of Halogenation : Chlorine or bromine substituents () correlate with increased antimicrobial efficacy, likely by disrupting bacterial cell membranes or DNA .
- Synthetic Flexibility : The ability to functionalize hydrazides with diverse aldehydes (e.g., biphenyl, hydroxybenzaldehyde) allows rapid generation of compound libraries for high-throughput screening .
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